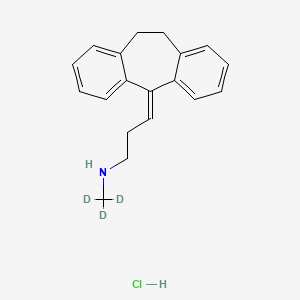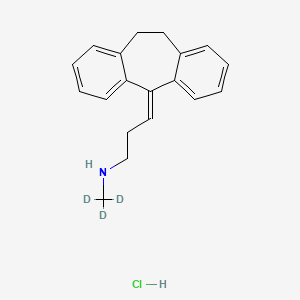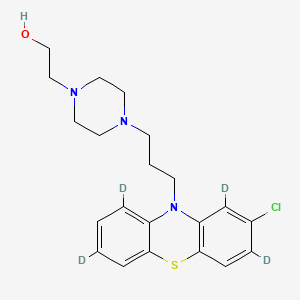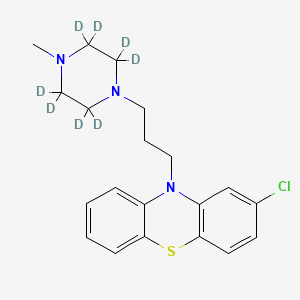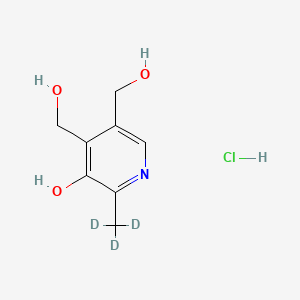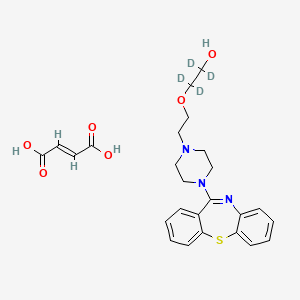
cis-Capsaicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Capsaicin-d3 is an internal standard used for the quantification of capsaicin . It’s a terpene alkaloid found in Capsicum and has diverse biological activities . It induces inward currents in HEK293 cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by the TRPV1 inhibitor A-425619 .
Molecular Structure Analysis
The molecular formula of cis-Capsaicin-d3 is C18H24D3NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation . In the cis form, the -CH(CH3)2 and the longer chain on the other side of the double bond will be close together, causing them to repel each other slightly .Physical And Chemical Properties Analysis
Capsaicin-d3 is a solid substance . It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol .科学的研究の応用
1. Cancer Treatment and Prevention
Capsaicin exhibits anti-cancer properties, particularly in breast cancer. It inhibits the growth of both ER-positive and ER-negative breast cancer cells, causing cell-cycle arrest and apoptosis through modulation of the EGFR/HER-2 pathway (Thoennissen et al., 2010). Additionally, it shows promise in treating and preventing multiple myeloma by blocking STAT3 activation (Bhutani et al., 2007). Furthermore, capsaicin's chemopreventive effects against human cancers are linked to its multi-biological effects, including anti-mutagenic, antioxidant, and anti-inflammatory activities (Oyagbemi et al., 2010).
2. Mitigating Cancer Treatment Side Effects
Capsaicin ameliorates cisplatin-induced muscle loss and atrophy, both in vitro and in vivo. This suggests therapeutic potential in muscle atrophy linked to chemotherapy (Huang et al., 2022). It also offers protection against cisplatin-induced ototoxicity and nephrotoxicity by altering STAT3/STAT1 ratios and activating cannabinoid receptors in the cochlea, highlighting its potential in reducing hearing loss and kidney damage caused by chemotherapy (Bhatta et al., 2019).
3. Pain Management
Capsaicin is well recognized for its analgesic properties. It is used clinically as a topical agent for managing various neuropathic conditions, due to its ability to selectively excite and inhibit a subpopulation of sensory neurons involved in pain perception (Winter et al., 1995). Its use in capsaicin cough challenge testing as a diagnostic modality for pain and cough reflexes further emphasizes its safety and utility in clinical research (Dicpinigaitis & Alva, 2005).
Safety And Hazards
特性
CAS番号 |
1185237-43-7 |
|---|---|
製品名 |
cis-Capsaicin-d3 |
分子式 |
C18H24NO3D3 |
分子量 |
308.44 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
25775-90-0 (unlabelled) |
同義語 |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
タグ |
Capsaicin Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



